molecular formula C15H17FN2O2 B11847585 tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate

tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate

Cat. No.: B11847585
M. Wt: 276.31 g/mol
InChI Key: QJCNWXPJPZYSML-UHFFFAOYSA-N
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Description

tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate: is a fluorinated organic compound with the molecular formula C15H17FN2O2 and a molecular weight of 276.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate typically involves the reaction of 6-fluoro-2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl (6-fluoroquinolin-8-yl)carbamate
  • tert-Butyl (2-methylquinolin-8-yl)carbamate
  • tert-Butyl (6-chloro-2-methylquinolin-8-yl)carbamate

Comparison: tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate is unique due to the presence of both a fluorine atom and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. The fluorine atom enhances the compound’s stability and lipophilicity, while the tert-butyl carbamate group provides protection for the amine functionality, allowing for selective reactions .

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-2-methylquinolin-8-yl)carbamate

InChI

InChI=1S/C15H17FN2O2/c1-9-5-6-10-7-11(16)8-12(13(10)17-9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19)

InChI Key

QJCNWXPJPZYSML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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